Clorhidrato de neamina

Descripción general

Descripción

Neamine (clorhidrato) es un derivado de la neomicina, un antibiótico aminoglucósido. Se utiliza principalmente en investigación bioquímica por su capacidad de unirse al ARN ribosómico, específicamente al sitio de decodificación ribosómico. Esta unión interrumpe el proceso de traducción, lo que la convierte en una herramienta valiosa para estudiar la mecánica de la síntesis de proteínas y la función del ARN .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Neamine hydrochloride exhibits significant antibacterial properties, particularly against resistant strains of bacteria. Recent studies have demonstrated that modified neamine derivatives can effectively combat ESKAPE pathogens, which are notorious for their resistance to multiple antibiotics. For example, 3′,6-homodialkyl neamine derivatives showed high activity against clinical strains of Pseudomonas aeruginosa and Escherichia coli, even those resistant to β-lactam antibiotics .

Table 1: Antibacterial Efficacy of Neamine Derivatives

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3′,6-Dinonyl Neamine | Pseudomonas aeruginosa | Varies; effective at low µM levels |

| 3′,6-Homodialkyl Neamine | E. coli | Varies; effective against resistant strains |

Oncology Research

Neamine hydrochloride has been studied for its anti-cancer properties. Research indicates that it inhibits the growth of oral squamous cell carcinoma (OSCC) by suppressing tumor proliferation and angiogenesis. In xenograft models, neamine treatment resulted in a significant reduction in tumor weight compared to control groups. Specifically, tumor growth was reduced by approximately 65% in HSC-2 cells and 62% in SAS cells after neamine treatment .

Table 2: Effects of Neamine on Tumor Growth

| Treatment Type | Tumor Type | Final Tumor Weight (mg) | Reduction (%) |

|---|---|---|---|

| Control | HSC-2 | 1380 ± 487 | - |

| Neamine | HSC-2 | 480 ± 311 | 65 |

| Control | SAS | 1814 ± 154 | - |

| Neamine | SAS | 696 ± 361 | 62 |

Biochemical Applications

In addition to its antimicrobial and anti-cancer properties, neamine hydrochloride serves as a model compound for studying ribosomal RNA and protein synthesis mechanisms. Its ability to bind to ribosomal RNA makes it an essential tool in understanding translation processes and developing new antibiotics .

Mecanismo De Acción

Neamine (clorhidrato) ejerce sus efectos uniéndose al sitio de decodificación ribosómico del ARN ribosómico. Esta unión interrumpe el proceso de traducción, inhibiendo así la síntesis de proteínas. Los objetivos moleculares incluyen el ARN ribosómico y el sitio de decodificación ribosómico, que son cruciales para el proceso de traducción .

Compuestos Similares:

Neomicina B: El principal componente de la neomicina, con la mayor actividad antibiótica.

Neomicina C: Otro componente de la neomicina, con menor actividad antibiótica.

Paromomicina: Un antibiótico aminoglucósido similar a la neomicina.

Gentamicina: Un antibiótico aminoglucósido ampliamente utilizado

Singularidad: Neamine (clorhidrato) es único debido a su unión específica al sitio de decodificación ribosómico, lo que la convierte en una herramienta valiosa para estudiar la síntesis de proteínas y la función del ARN. Su capacidad para interrumpir la traducción la diferencia de otros aminoglucósidos, que pueden tener objetivos más amplios o diferentes .

Análisis Bioquímico

Biochemical Properties

Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Cellular Effects

The effects of Neamine hydrochloride on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Neamine hydrochloride exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Neamine hydrochloride over time in laboratory settings are primarily related to its stability and degradation .

Dosage Effects in Animal Models

The effects of Neamine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that Neamine hydrochloride is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Neamine (clorhidrato) se puede sintetizar mediante la hidrólisis ácida de la neomicina B, que produce neamine y neobiosamina B. La reacción normalmente implica el uso de ácido clorhídrico en un ambiente controlado para garantizar la pureza del producto .

Métodos de Producción Industrial: En entornos industriales, la neamine se produce mediante la fermentación del actinomiceto Streptomyces fradiae. El caldo de fermentación contiene neomicina, que luego se somete a hidrólisis ácida para obtener neamine. El compuesto se aísla y purifica del caldo de fermentación utilizando diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Neamine (clorhidrato) sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La neamine se puede oxidar para formar varios derivados, que son útiles en la investigación bioquímica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la neamine, alterando sus propiedades de unión.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de neamine, que se utilizan en la investigación bioquímica y farmacéutica .

Comparación Con Compuestos Similares

Neomycin B: The main component of neomycin, with the highest antibiotic activity.

Neomycin C: Another component of neomycin, with lower antibiotic activity.

Paromomycin: An aminoglycoside antibiotic similar to neomycin.

Gentamicin: A widely used aminoglycoside antibiotic

Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .

Actividad Biológica

Neamine hydrochloride, a derivative of the aminoglycoside antibiotic neomycin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article presents a comprehensive overview of the biological activity of neamine hydrochloride, focusing on its antitumor effects, mechanisms of action, and antibacterial efficacy.

1. Antitumor Activity

Neamine hydrochloride exhibits significant antitumor activity through its ability to inhibit angiogenesis and tumor cell proliferation. This section summarizes key findings from various studies.

Neamine functions primarily by blocking the nuclear translocation of angiogenin, a protein that plays a crucial role in promoting angiogenesis and cancer cell proliferation. In vitro and in vivo studies have demonstrated that neamine effectively inhibits angiogenin-induced cell proliferation and the establishment of human tumor xenografts in athymic mice.

- Study Findings :

1.2 Case Studies

- Oral Cancer : A study investigating neamine's effects on oral squamous cell carcinoma (OSCC) revealed that it inhibited the proliferation of specific cancer cell lines (HSC-2) while reducing tumor angiogenesis in xenograft models . Neamine treatment resulted in a significant decrease in both tumor size and the number of proliferating cancer cells.

- Prostate Cancer : Neamine has also shown promise in preventing prostate intraepithelial neoplasia in transgenic mice, indicating its potential for broader applications in cancer therapy .

2. Antibacterial Activity

Neamine hydrochloride exhibits broad-spectrum antibacterial properties against various Gram-negative and Gram-positive bacteria. Its derivatives have been explored for enhanced efficacy against antibiotic-resistant strains.

The antibacterial activity of neamine is attributed to its ability to disrupt bacterial membranes and inhibit protein synthesis. Neamine derivatives have been synthesized to improve their lipophilicity, enhancing their antibacterial potency.

- Study Findings :

- Amphiphilic neamine derivatives demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Pseudomonas aeruginosa and Escherichia coli, indicating their potential as effective antibiotics .

- The interaction with lipopolysaccharides (LPS) on bacterial membranes has been identified as a critical factor in their mechanism of action .

3. Data Summary

The following table summarizes key research findings related to the biological activity of neamine hydrochloride:

4. Conclusion

Neamine hydrochloride emerges as a promising compound with significant biological activities, particularly in inhibiting tumor growth and exhibiting antibacterial effects. Its ability to block angiogenin's action positions it as a potential candidate for cancer therapy, while its derivatives offer hope against antibiotic-resistant infections. Further research is warranted to explore its full therapeutic potential and optimize formulations for clinical use.

Propiedades

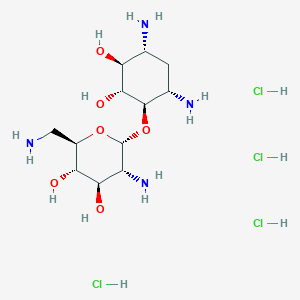

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.